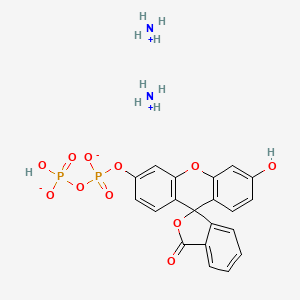
Fluorescein diphosphate diammonium salt*
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fluorescein diphosphate diammonium salt is a fluorogenic substrate used primarily in biochemical assays. It is colorless and nonfluorescent until it undergoes enzymatic hydrolysis by alkaline phosphatases, resulting in the release of fluorescein, which is highly fluorescent with excitation/emission maxima of approximately 490/514 nm .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of fluorescein diphosphate diammonium salt involves the phosphorylation of fluorescein. The process typically includes the reaction of fluorescein with phosphorus oxychloride (POCl3) in the presence of a base, followed by the addition of ammonium hydroxide to form the diammonium salt .
Industrial Production Methods
Industrial production methods for fluorescein diphosphate diammonium salt are similar to laboratory synthesis but are scaled up to meet commercial demand. The process involves stringent control of reaction conditions to ensure high purity and yield. The product is then purified through crystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
Fluorescein diphosphate diammonium salt primarily undergoes hydrolysis reactions. The enzymatic hydrolysis by alkaline phosphatases sequentially removes the phosphate groups, converting it first to fluorescein monophosphate and then to fluorescein .
Common Reagents and Conditions
Reagents: Alkaline phosphatases, water.
Conditions: Typically, the reactions are carried out at a high pH to optimize enzyme activity and fluorescence yield.
Major Products
The major products formed from the hydrolysis of fluorescein diphosphate diammonium salt are fluorescein monophosphate and fluorescein .
Aplicaciones Científicas De Investigación
Fluorescein diphosphate diammonium salt is widely used in various scientific research fields:
Mecanismo De Acción
The mechanism of action of fluorescein diphosphate diammonium salt involves its hydrolysis by alkaline phosphatases. The enzyme catalyzes the removal of phosphate groups, resulting in the formation of fluorescein, which emits fluorescence. This fluorescence can be measured to quantify enzyme activity or other biochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
4-Methylumbelliferyl phosphate (MUP): Another fluorogenic substrate used in phosphatase assays.
6,8-Difluoro-4-methylumbelliferyl phosphate (DiFMUP): A fluorinated derivative of MUP with improved properties for certain assays.
9H-(1,3-dichloro-9,9-dimethylacridin-2-one-7-yl) phosphate (DDAO phosphate): A red-fluorescent substrate for phosphatases.
Uniqueness
Fluorescein diphosphate diammonium salt is unique due to its high fluorescence yield and sensitivity, making it an excellent choice for detecting low levels of phosphatase activity. Its excitation/emission properties are well-suited for use with common fluorescence detection equipment .
Propiedades
Fórmula molecular |
C20H20N2O11P2 |
|---|---|
Peso molecular |
526.3 g/mol |
Nombre IUPAC |
diazanium;[(6'-hydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl)oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C20H14O11P2.2H3N/c21-11-5-7-15-17(9-11)28-18-10-12(30-33(26,27)31-32(23,24)25)6-8-16(18)20(15)14-4-2-1-3-13(14)19(22)29-20;;/h1-10,21H,(H,26,27)(H2,23,24,25);2*1H3 |
Clave InChI |
JLNRRVFZXPVFIZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)OP(=O)([O-])OP(=O)(O)[O-].[NH4+].[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



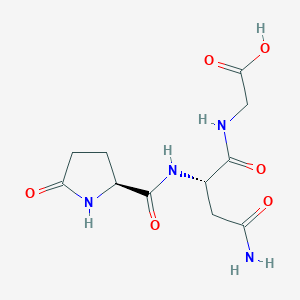
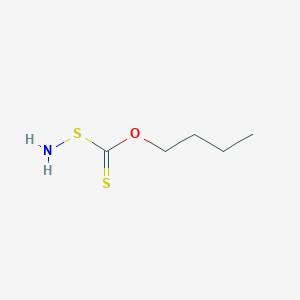
![[(1S,2R,9R,10R,11S)-11-acetyloxy-10-hydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate](/img/structure/B13819114.png)
![7,12-diazapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3(8),4,6,9,14,16,18,20-decaene](/img/structure/B13819115.png)
![3-Hexadecyl-2-((E)-3-[3-hexadecyl-1,3-benzothiazol-2(3H)-ylidene]-1-propenyl)-1,3-benzothiazol-3-ium perchlorate](/img/structure/B13819123.png)
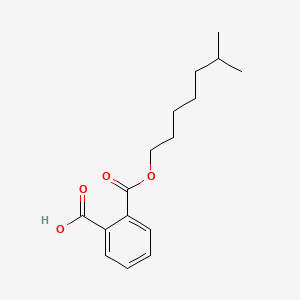
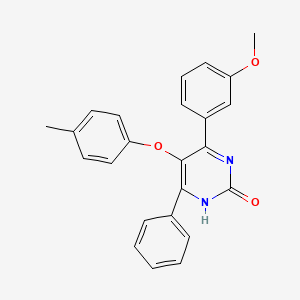

![2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B13819153.png)



![2-[[3-Phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid](/img/structure/B13819185.png)
